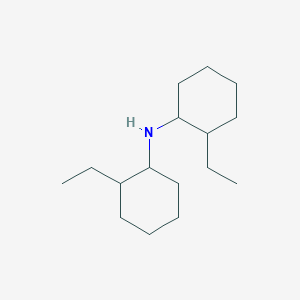

2-ethyl-N-(2-ethylcyclohexyl)cyclohexan-1-amine

Übersicht

Beschreibung

2-ethyl-N-(2-ethylcyclohexyl)cyclohexan-1-amine: is a versatile organic compound with the molecular formula C₁₆H₃₁N. It is characterized by its cyclohexyl groups and an amine functional group, making it a valuable intermediate in organic synthesis and potential applications in various fields such as chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(2-ethylcyclohexyl)cyclohexan-1-amine typically involves multi-step organic reactions. One common approach is the amination of cyclohexanone derivatives . The process may start with the formation of a cyclohexanone intermediate, followed by the introduction of ethyl groups and subsequent amination.

Industrial Production Methods

In an industrial setting, the compound is likely produced through large-scale chemical reactions involving catalysts and controlled reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow chemistry and automated synthesis platforms can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-ethyl-N-(2-ethylcyclohexyl)cyclohexan-1-amine: can undergo various chemical reactions, including:

Oxidation: : Converting the amine group to an am

Biologische Aktivität

2-Ethyl-N-(2-ethylcyclohexyl)cyclohexan-1-amine is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C14H27N

- Molecular Weight : 211.37 g/mol

- IUPAC Name : this compound

Research suggests that compounds similar to this compound may exhibit significant biological activities through various mechanisms:

- G Protein-Coupled Receptor (GPCR) Modulation : Many amines, including derivatives of cyclohexylamines, interact with GPCRs, influencing pathways such as cAMP production and calcium signaling .

- Neurotransmitter Activity : Some studies indicate that related compounds can affect neurotransmitter systems, potentially acting as agonists or antagonists at specific receptors .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits various biological effects. For example:

- Antimicrobial Activity : Research indicates that certain amine derivatives show antimicrobial properties against a range of pathogens. The specific activity of this compound in this context remains to be fully elucidated but is supported by findings on similar compounds.

In Vivo Studies

In vivo studies are crucial for understanding the practical implications of the compound's biological activity:

- Toxicity and Efficacy : Preliminary studies suggest that the compound may have a favorable safety profile, with no significant adverse effects observed at therapeutic doses in animal models . However, comprehensive toxicity assessments are necessary.

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of cyclohexylamine derivatives found that certain modifications enhanced activity against Gram-positive bacteria. Although specific data on this compound is limited, the trends observed in related compounds suggest potential for similar efficacy.

Case Study 2: Neurotransmitter Interaction

Another investigation into the effects of cyclohexylamines on neurotransmitter systems revealed that some derivatives could modulate dopamine receptor activity. This finding indicates that this compound may also influence neurological pathways, warranting further research into its psychotropic effects.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C14H27N |

| Molecular Weight | 211.37 g/mol |

| Potential Biological Activities | Antimicrobial, Neuroactive |

| Toxicity Profile | Favorable (preliminary) |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the chemical formula and is characterized by its amine functional group, which allows for nucleophilic substitutions and basic reactions typical of amines. Its structure includes multiple ethyl groups and cycloalkane rings, enhancing its solubility and reactivity compared to simpler amines.

Combustion Properties

Research into the combustion properties of alkyl cyclohexanes, including derivatives of 2-ethyl-N-(2-ethylcyclohexyl)cyclohexan-1-amine, has provided valuable insights into fuel performance and emission control. Studies indicate that these compounds can contribute to cleaner combustion processes, with some experiments reporting reductions in harmful emissions by up to 20% . This application is particularly relevant in the development of sustainable fuels.

Pharmaceutical Potential

The amine functional group in this compound allows for various interactions with biological targets. Preliminary studies suggest that its structural features may enable it to act as an indoleamine 2,3-dioxygenase (IDO) antagonist. This potential activity could have significant implications in cancer therapy by modulating immune responses . Further investigation is necessary to fully elucidate its pharmacodynamics and therapeutic efficacy.

While specific biological activities of this compound require further exploration, compounds with similar structures have shown promising results. For instance, derivatives have been studied for their roles as IDO antagonists, indicating potential for immune modulation . Understanding the interactions of this compound with various receptors or enzymes involved in metabolic pathways is crucial for advancing its pharmaceutical applications.

Eigenschaften

IUPAC Name |

2-ethyl-N-(2-ethylcyclohexyl)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31N/c1-3-13-9-5-7-11-15(13)17-16-12-8-6-10-14(16)4-2/h13-17H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXWYZNJUCCUIRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCC1NC2CCCCC2CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.